2,4-Diphenylbicyclo[3.2.1]oct-2-ene 2,4-Diphenylbicyclo[3.2.1]oct-2-ene
Brand Name: Vulcanchem
CAS No.: 61553-75-1
VCID: VC19540888
InChI: InChI=1S/C20H20/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-10,14,17-19H,11-13H2
SMILES:
Molecular Formula: C20H20
Molecular Weight: 260.4 g/mol

2,4-Diphenylbicyclo[3.2.1]oct-2-ene

CAS No.: 61553-75-1

Cat. No.: VC19540888

Molecular Formula: C20H20

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diphenylbicyclo[3.2.1]oct-2-ene - 61553-75-1

Specification

CAS No. 61553-75-1
Molecular Formula C20H20
Molecular Weight 260.4 g/mol
IUPAC Name 2,4-diphenylbicyclo[3.2.1]oct-2-ene
Standard InChI InChI=1S/C20H20/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-10,14,17-19H,11-13H2
Standard InChI Key MULDKADERZVZKU-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

The molecular framework of 2,4-diphenylbicyclo[3.2.1]oct-2-ene consists of a bicyclo[3.2.1]octene core, where the numbering system reflects the bridging carbon atoms that define the fused ring structure. Key physicochemical data for this compound are summarized below:

PropertyValue
CAS Registry Number59252-60-7
Molecular FormulaC₂₀H₁₈
Molecular Weight258.357 g/mol
Exact Mass258.141 g/mol
LogP (Octanol-Water Partition Coefficient)5.06

The bicyclo[3.2.1]octene system introduces significant ring strain compared to less constrained bicyclic systems like bicyclo[2.2.2]octane. Computational studies on analogous bicyclic radicals have shown that substituents such as phenyl groups can stabilize transition states during rearrangements, altering product distributions . The phenyl groups at positions 2 and 4 likely contribute to steric hindrance and electronic stabilization, influencing both synthetic pathways and thermodynamic stability.

Synthetic Approaches and Radical-Mediated Rearrangements

Radical Rearrangement Pathways

A critical methodology for accessing bicyclo[3.2.1]octene derivatives involves radical-mediated rearrangements of precursor bicyclo[2.2.2]octene esters. In studies on related systems, reduction of selenophenyl esters under radical-generating conditions (e.g., tributyltin hydride) produces bicyclo[2.2.2]octenyl radicals, which undergo cyclopropylcarbinyl-homoallyl rearrangements to form bicyclo[3.2.1]octenyl radicals . For example, Roberts et al. demonstrated that substituents such as silyloxymethyl or benzyl groups stabilize intermediate radicals, shifting product ratios toward the bicyclo[3.2.1] system despite its higher strain .

In the case of 2,4-diphenylbicyclo[3.2.1]oct-2-ene, the phenyl substituents may act as radical-stabilizing groups, favoring the formation of the bicyclo[3.2.1] framework over alternative pathways. Density functional theory (DFT) calculations at the M06-2X/6-311G(d,p) level have shown that activation free energies for such rearrangements depend critically on substituent effects and torsional steering .

Challenges in Stereoselective Synthesis

Efforts to synthesize optically active bicyclic systems often encounter challenges related to stereocontrol. For instance, attempts to construct bicyclo[2.2.2]octane-2,5-diones via Diels-Alder cycloaddition faced issues with polymerization and poor stereoselectivity . These findings suggest that similar hurdles may arise in the stereoselective synthesis of 2,4-diphenylbicyclo[3.2.1]oct-2-ene, necessitating alternative strategies such as diastereoselective 1,4-addition or enzymatic resolution .

The stability of bicyclo[3.2.1]octene derivatives is governed by a balance between ring strain and radical stabilization. While the bicyclo[3.2.1] system exhibits greater strain than bicyclo[2.2.2], radical-stabilizing substituents (e.g., phenyl, silyloxy) can invert this preference. Computational analyses reveal that the equatorial isomers of rearranged products are favored over axial isomers due to torsional steering effects during radical transitions .

For 2,4-diphenylbicyclo[3.2.1]oct-2-ene, the phenyl groups likely mitigate strain through conjugation and steric bulk, as evidenced by the compound’s relatively high LogP value (5.06), which reflects significant hydrophobicity and potential for π-π interactions .

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